N-Hydroxy-2-methoxyacetimidamide chemical structure and properties
N-Hydroxy-2-methoxyacetimidamide chemical structure and properties
Introduction
N-Hydroxy-2-methoxyacetimidamide is a small organic molecule belonging to the class of N-hydroxyimidamides, also known as amidoximes. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to act as a nitric oxide donor, a metal chelator, and a bioisostere for carboxylic acids and amides. The presence of a methoxy group at the 2-position may influence its electronic properties, lipophilicity, and metabolic stability, potentially offering unique pharmacological profiles. This guide provides a theoretical overview of its chemical structure, potential properties, a plausible synthetic route, and a proposed experimental workflow for its characterization.
Chemical Structure and Properties
The chemical structure of N-Hydroxy-2-methoxyacetimidamide is deduced from its IUPAC name. The core is an "acetimidamide" moiety, substituted with a methoxy group at the 2-position and a hydroxy group on one of the nitrogen atoms. The more stable tautomeric form is generally the (E)-N'-hydroxyimidamide.
Chemical Structure
Caption: Chemical structure of N-Hydroxy-2-methoxyacetimidamide.
Estimated Physicochemical Properties
The following properties are estimated based on the structure and data from analogous compounds, primarily N-Hydroxyacetamidine (PubChem CID: 30926).
| Property | Estimated Value | Basis of Estimation |
| Molecular Formula | C3H8N2O2 | Calculated from the chemical structure. |
| Molecular Weight | 104.11 g/mol | Calculated from the molecular formula. |
| XLogP3 | -0.8 | Estimated based on N-Hydroxyacetamidine (-0.6) with the addition of a polar methoxy group. |
| Hydrogen Bond Donors | 3 | Counted from the -OH and -NH2 groups. |
| Hydrogen Bond Acceptors | 4 | Counted from the oxygen and nitrogen atoms. |
| Rotatable Bond Count | 2 | Counted from the C-C and C-O single bonds. |
| pKa | ~9-10 | Estimated based on the typical pKa of the N-OH group in amidoximes. |
| Boiling Point | Not available | Expected to be higher than related non-hydroxylated compounds due to hydrogen bonding. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Solubility | High in polar solvents | Expected to be soluble in water, methanol, and ethanol due to its polar functional groups. |
Proposed Synthesis
A common and effective method for the synthesis of N-hydroxyimidamides (amidoximes) is the reaction of a nitrile with hydroxylamine. This approach is proposed for the synthesis of N-Hydroxy-2-methoxyacetimidamide.
Synthetic Pathway
Caption: Proposed synthesis of N-Hydroxy-2-methoxyacetimidamide.
Experimental Protocol
Materials:
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2-Methoxyacetonitrile
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Hydroxylamine hydrochloride
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Sodium bicarbonate or other suitable base
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Ethanol (or other suitable solvent)
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Standard laboratory glassware and reflux apparatus
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Rotary evaporator
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Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
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Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of sodium bicarbonate in portions until gas evolution ceases. The resulting aqueous solution of free hydroxylamine can be used directly or extracted into a suitable organic solvent. Alternatively, a solution of hydroxylamine can be generated in situ.
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Reaction: To a solution of 2-methoxyacetonitrile in ethanol, add an excess (typically 1.5-2 equivalents) of the prepared hydroxylamine solution.
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Proposed Characterization Workflow
A systematic approach is necessary to confirm the identity and purity of the synthesized N-Hydroxy-2-methoxyacetimidamide.
Caption: Proposed workflow for the characterization of synthesized N-Hydroxy-2-methoxyacetimidamide.
Potential Biological Activities and Research Applications
N-hydroxyimidamide-containing compounds have been investigated for a variety of biological activities. Based on its structure, N-Hydroxy-2-methoxyacetimidamide could be explored for:
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Nitric Oxide (NO) Donor: The N-hydroxyimidamide moiety can be metabolized to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
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Enzyme Inhibition: This class of compounds has been shown to inhibit enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
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Antimicrobial and Antiparasitic Activity: Several amidoxime derivatives have demonstrated activity against bacteria, fungi, and parasites.
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Metal Chelation: The N-hydroxyimidamide group can chelate metal ions, which may be relevant for treating diseases associated with metal dysregulation.
Researchers in drug discovery and medicinal chemistry could use N-Hydroxy-2-methoxyacetimidamide as a scaffold or lead compound for the development of novel therapeutics. Its physicochemical and pharmacological properties can be compared with other N-hydroxyimidamide derivatives to establish structure-activity relationships (SAR).
Conclusion
While specific experimental data for N-Hydroxy-2-methoxyacetimidamide is currently limited in the public domain, this theoretical guide provides a comprehensive starting point for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the estimated properties provide a framework for initial experimental design. Further research is warranted to isolate and characterize this compound and to explore its potential in various scientific and medicinal fields.
